3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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Description
“3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound . It is a biochemical used for proteomics research . The molecular formula of the compound is C13H21N3O and it has a molecular weight of 235.33 .
Synthesis Analysis
The synthesis of similar compounds involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Molecular Structure Analysis
The solid complex of similar compounds was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex . The 1 H NMR spectrum of a similar complex is characterized by the triplet signal of the N-(CH 2)2 (C H 3)2 protons at δ 1.22 ppm, triplet signals protons at δ 3.20 and 3.34 ppm for the (-N-C H 2-C H 2-N-) protons, quadrat signal at 3.54 ppm for the N-(C H 2)2 (CH 3)2 protons, and a singlet signal for NH 2 at 5.72 ppm .Chemical Reactions Analysis
The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The n → π* UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .Physical and Chemical Properties Analysis
The compound has a molecular weight of 235.33 and a molecular formula of C13H21N3O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Future Directions
Properties
IUPAC Name |
5-amino-N-[2-(diethylamino)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-4-16(5-2)7-6-13-11(17)9-8-10(12)14-15(9)3/h8H,4-7H2,1-3H3,(H2,12,14)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUXDHJAVHVSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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